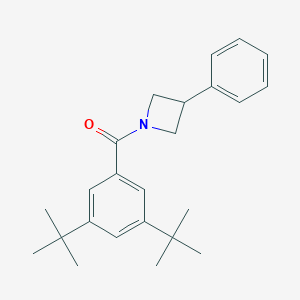
5,7-Diacetoxycoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Diacetoxycoumarin is a synthetic compound that belongs to the class of coumarin derivatives. It is widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 5,7-Diacetoxycoumarin is not fully understood. However, it is believed to act as a photosensitizer by generating reactive oxygen species (ROS) upon exposure to light. The ROS can then induce cell death in cancer cells and other diseased cells.
Biochemical and Physiological Effects:
5,7-Diacetoxycoumarin has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and other diseased cells. It has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of 5,7-Diacetoxycoumarin is its high solubility in organic solvents, which makes it easy to handle in the laboratory. It also has a high quantum yield, which makes it an efficient photosensitizer. However, one of the main limitations of 5,7-Diacetoxycoumarin is its potential toxicity, which can limit its use in vivo.
将来の方向性
There are several future directions for the use of 5,7-Diacetoxycoumarin in scientific research. One area of interest is the development of new photosensitizers for the treatment of cancer and other diseases. Another area of interest is the development of new fluorescent probes for the detection of metal ions and other biomolecules. Additionally, there is a need for further research into the mechanism of action of 5,7-Diacetoxycoumarin and its potential toxicity in vivo.
合成法
The synthesis of 5,7-Diacetoxycoumarin involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then subjected to acetic anhydride to obtain 5,7-Diacetoxycoumarin. This method has been widely used in the laboratory and has been shown to yield high purity and good yields of the compound.
科学的研究の応用
5,7-Diacetoxycoumarin has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer for the treatment of cancer and other diseases.
特性
分子式 |
C13H10O6 |
|---|---|
分子量 |
262.21 g/mol |
IUPAC名 |
(5-acetyloxy-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C13H10O6/c1-7(14)17-9-5-11(18-8(2)15)10-3-4-13(16)19-12(10)6-9/h3-6H,1-2H3 |
InChIキー |
YVFCHGMDKPGYIK-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C2C=CC(=O)OC2=C1)OC(=O)C |
正規SMILES |
CC(=O)OC1=CC2=C(C=CC(=O)O2)C(=C1)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-methoxyphenyl)(phenyl)methyl]-2-methylbenzamide](/img/structure/B286547.png)
![2-methyl-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B286550.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide](/img/structure/B286551.png)
![N-[4-(azepan-1-yl)phenyl]-2-methylbenzamide](/img/structure/B286553.png)
![2-methyl-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B286554.png)
![2-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B286555.png)
![N-[4-(1-azepanyl)phenyl]-2-chlorobenzamide](/img/structure/B286556.png)
![2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286558.png)
![2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide](/img/structure/B286559.png)
![N-[4-(1-azepanyl)phenyl]-4-bromobenzamide](/img/structure/B286561.png)
![4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B286562.png)
![3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286563.png)

